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Compound of Interest

Compound Name: 2-Chloro-4-(methylthio)pyridine

Cat. No.: B1590504

An In-depth Technical Guide to 2-Chloro-4-(methylthio)pyridine: Properties, Reactivity, and
Applications

Introduction

2-Chloro-4-(methylthio)pyridine is a halogenated and sulfur-containing heterocyclic
compound that serves as a highly versatile intermediate in modern organic synthesis. Its
unique structural arrangement, featuring a reactive chlorine atom at the 2-position activated by
the ring nitrogen and a modifiable methylthio group at the 4-position, makes it a valuable
building block for creating complex molecular architectures. This guide provides a
comprehensive overview of its chemical properties, reactivity profile, and applications, with a
particular focus on its utility for researchers and professionals in drug development and
medicinal chemistry. The pyridine nucleus is a foundational scaffold in numerous FDA-
approved drugs and biologically active compounds, and functionalized derivatives like 2-
Chloro-4-(methylthio)pyridine are instrumental in the synthesis of novel therapeutic agents.

[1][°]

Core Physicochemical and Spectroscopic
Properties

The fundamental properties of a compound are critical for its identification, handling, and use in
synthetic protocols.
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Physicochemical Data

The key physical and chemical identifiers for 2-Chloro-4-(methylthio)pyridine are
summarized below.

Property Value Source(s)
CAS Number 71506-83-7 [3]
Molecular Formula CeHeCINS [3]
Molecular Weight 159.64 g/mol [3]

Not specified; likely a solid or
Appearance -

liquid
Purity Typically >95% [3]

Note: Physical properties like melting and boiling points are not readily available in the provided
search results and would require experimental determination or access to more specific
databases.

Spectroscopic Profile

Spectroscopic analysis is essential for structural elucidation and purity confirmation. While
specific spectra for this exact compound are not available in the search results, a theoretical
analysis based on its structure provides expected characteristics.

e 1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons on the pyridine ring and a singlet for the methylthio group. The aromatic region
would likely display three signals, with coupling patterns determined by their relative
positions. The methyl group (-SCH3) would appear as a singlet, typically in the range of 2.0-
3.0 ppm.

e 13C NMR: The carbon NMR spectrum would show six distinct signals corresponding to the
six carbon atoms in the molecule. The carbon attached to the chlorine atom (C2) and the
carbon attached to the sulfur atom (C4) would have characteristic chemical shifts.
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e IR Spectroscopy: Infrared spectroscopy would reveal characteristic absorption bands. Key
peaks would include C=C and C=N stretching vibrations for the aromatic pyridine ring
(typically ~1600-1400 cm~1) and C-H stretching for the aromatic and methyl groups (~3100-
3000 cm~* and ~2950-2850 cm~1, respectively).[4]

e Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M*)
corresponding to the molecular weight. A characteristic isotopic pattern for the presence of
one chlorine atom (M* and M+2 peaks in an approximate 3:1 ratio) would be a key
diagnostic feature.

Synthesis and Manufacturing

While a specific, detailed synthesis protocol for 2-Chloro-4-(methylthio)pyridine was not
found in the search results, its synthesis can be inferred from general methods for preparing
substituted pyridines. A plausible route would involve the chlorination of a corresponding
pyridine N-oxide precursor. For instance, the synthesis of the related compound 2-chloro-4-
methylpyridine involves the reaction of 3-methylpyridine 1-oxide with a chlorinating agent like
phosphorus oxychloride (POCIs).[5] A similar strategy could likely be adapted for 2-Chloro-4-
(methylthio)pyridine.

Chemical Reactivity and Mechanistic Insights

The reactivity of 2-Chloro-4-(methylthio)pyridine is dominated by two key functional groups:
the C2-chloro substituent and the C4-methylthio group.

Nucleophilic Aromatic Substitution (SNAr) at the C2-
Position

The chlorine atom at the 2-position of the pyridine ring is highly susceptible to nucleophilic
attack. This enhanced reactivity, compared to chlorobenzene, is due to the electron-
withdrawing nature of the ring nitrogen atom, which stabilizes the negatively charged
intermediate formed during the reaction.[6][7] The reaction proceeds via a well-established
addition-elimination mechanism, often called the SNAr mechanism.

Mechanism:
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» Nucleophilic Attack: A nucleophile (Nu~) attacks the carbon atom bonded to the chlorine,
breaking the aromaticity of the ring.

o Formation of Meisenheimer Complex: This attack forms a resonance-stabilized anionic
intermediate known as a Meisenheimer complex. The negative charge is delocalized over
the ring and, critically, onto the electronegative nitrogen atom, which provides significant
stabilization.[8][9]

o Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the
chloride ion (Cl~), yielding the substituted product.

This pathway allows for the facile introduction of a wide variety of functional groups, including
amines, alcohols, and thiols, making it a cornerstone of synthetic strategies involving this
scaffold.[8][10]

Oxidation of the Methylthio Group

The sulfur atom in the methylthio (-SCHs) group is in a low oxidation state and can be readily
oxidized to form a sulfoxide (-SOCHS3s) and subsequently a sulfone (-SO2CH3s).[11] This
transformation is typically achieved using common oxidizing agents such as hydrogen peroxide
(H202), meta-chloroperoxybenzoic acid (m-CPBA), or ozone (0Os).[11][12][13]

» Oxidation to Sulfoxide: Careful control of the reaction stoichiometry (e.g., using one
equivalent of the oxidant) can selectively produce the methylsulfinyl derivative.[14]

o Oxidation to Sulfone: Using an excess of the oxidizing agent typically leads to the fully
oxidized methylsulfonyl derivative.[14][15]

This oxidation is significant for several reasons. Firstly, it dramatically alters the electronic
properties of the substituent, making it much more electron-withdrawing. Secondly, the
resulting sulfoxide and sulfone groups can themselves be valuable functional handles or
pharmacophores in drug design. In some contexts, sulfones can also act as leaving groups in
further substitution reactions.

Reactivity Workflow Diagram

The dual reactivity of 2-Chloro-4-(methylthio)pyridine is illustrated below.
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Key Reactivity Pathways
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Caption: Primary reaction pathways for 2-Chloro-4-(methylthio)pyridine.

Applications in Research and Development

Pyridine derivatives are fundamental building blocks in the pharmaceutical and agrochemical
industries.[16][17] The specific combination of a reactive chlorine atom and a methylthio group
makes 2-Chloro-4-(methylthio)pyridine a valuable precursor for synthesizing complex,
biologically active molecules.

Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its role as a versatile intermediate. Through the SNAr
reaction at the C2 position, medicinal chemists can introduce a diverse array of fragments to
build compound libraries for screening.[18] For example, reaction with various amines can
generate a series of 2-amino-4-(methylthio)pyridine derivatives. Subsequent oxidation of the
methylthio group to the sulfoxide or sulfone can further modify the compound's properties, such
as solubility, polarity, and ability to act as a hydrogen bond acceptor, which are critical for tuning
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drug-like properties (ADME).[1] While specific drugs derived directly from this starting material
were not identified in the search results, its structural motifs are common in kinase inhibitors
and other targeted therapies.

Agrochemicals

Similar to pharmaceuticals, the pyridine core is present in many pesticides and herbicides. The
synthetic handles available on 2-Chloro-4-(methylthio)pyridine allow for the systematic
modification needed to discover new and effective crop protection agents.

Safety and Handling

Handling any chemical reagent requires adherence to strict safety protocols. The information
below is based on data for structurally similar compounds and general safety guidelines.
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Hazard Type GHS Statement

Precautionary
Source
Measures

H302: Harmful if
swallowed. H312:
Harmful in contact
with skin. H332:

Harmful if inhaled.

Acute Toxicity

P261: Avoid breathing
dust/fume/gas/mist/iva
pors/spray. P280:
Wear protective
gloves/protective
clothing/eye
protection/face [3]
protection.
P301+P312: IF
SWALLOWED: Call a
POISON CENTER or
doctor if you feel

unwell.

H315: Causes skin

irritation.

Skin Irritation

P302+P352: IF ON
SKIN: Wash with
(3]

plenty of soap and

water.

o H319: Causes serious
Eye Irritation S
eye irritation.

P305+P351+P338: IF

IN EYES: Rinse

cautiously with water

for several minutes.
Remove contact 3]
lenses, if present and

easy to do. Continue

rinsing.

) o H335: May cause
Respiratory Irritation ) o
respiratory irritation.

P271: Use only
outdoors or in a well- [3]

ventilated area.

o Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from

incompatible substances such as strong oxidizing agents.[3]

© 2025 BenchChem. All rights reserved.

7/10 Tech Support


https://aksci.com/sds/5489BB_SDS.pdf
https://aksci.com/sds/5489BB_SDS.pdf
https://aksci.com/sds/5489BB_SDS.pdf
https://aksci.com/sds/5489BB_SDS.pdf
https://aksci.com/sds/5489BB_SDS.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1590504?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Handling: Use with adequate ventilation and wear appropriate personal protective equipment
(PPE), including gloves, safety glasses, and a lab coat. Wash hands thoroughly after
handling.[3]

» Disposal: Dispose of contents and container to an approved waste disposal plant in
accordance with local, state, and federal regulations.[3]

Conclusion

2-Chloro-4-(methylthio)pyridine is a potent and versatile chemical intermediate with
significant value for synthetic and medicinal chemists. Its well-defined reactivity, characterized
by facile nucleophilic aromatic substitution at the C2 position and tunable oxidation at the C4-
methylthio group, provides a robust platform for the synthesis of diverse and complex
molecules. These features establish it as a key building block in the discovery and
development of new pharmaceuticals, agrochemicals, and other functional materials. A
thorough understanding of its chemical properties, reactivity, and safe handling is paramount
for leveraging its full synthetic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://pubmed.ncbi.nlm.nih.gov/19541825/
https://pubmed.ncbi.nlm.nih.gov/19541825/
https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-2007-985574
https://www.masterorganicchemistry.com/2015/07/05/thiols-and-thioethers/
https://pubs.rsc.org/en/content/articlelanding/2000/cp/a907605k
https://pubs.rsc.org/en/content/articlelanding/2000/cp/a907605k
https://www.researchgate.net/publication/239727143_Oxidation_of_thioethers_and_sulfoxides_with_hydrogen_peroxide_using_TS1_as_catalyst
https://reagents.acsgcipr.org/reagent-guides/sulfide-oxidation/
https://research-portal.uea.ac.uk/en/publications/oxidation-of-thioethers-and-sulfoxides-with-hydrogen-peroxide-usi/
https://www.mdpi.com/1422-0067/23/10/5659
https://www.nbinno.com/article/pharmaceutical-intermediates/harnessing-pyridine-derivatives-a-deep-dive-into-3-amino-2-chloro-4-methylpyridine-bc
https://pubmed.ncbi.nlm.nih.gov/20538457/
https://pubmed.ncbi.nlm.nih.gov/20538457/
https://pubmed.ncbi.nlm.nih.gov/20538457/
https://www.benchchem.com/product/b1590504#2-chloro-4-methylthio-pyridine-chemical-properties
https://www.benchchem.com/product/b1590504#2-chloro-4-methylthio-pyridine-chemical-properties
https://www.benchchem.com/product/b1590504#2-chloro-4-methylthio-pyridine-chemical-properties
https://www.benchchem.com/product/b1590504#2-chloro-4-methylthio-pyridine-chemical-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1590504?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1590504?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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